Bienvenue dans la boutique en ligne BenchChem!

Misoprostol

Prostaglandin Receptor Pharmacology Drug Selectivity Signal Transduction

Misoprostol (CAS 103601-27-0; also indexed as 59122-46-2) is a synthetic prostaglandin E1 (PGE1) methyl ester analog. This small molecule (molecular formula C22H38O5; molecular weight 382.5) acts as an agonist at prostaglandin E2 receptor subtypes, primarily EP2 and EP3.

Molecular Formula C22H38O5
Molecular Weight 382.5 g/mol
CAS No. 103601-27-0
Cat. No. B033685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMisoprostol
CAS103601-27-0
SynonymsApo Misoprostol
Apo-Misoprostol
Cytotec
Glefos
Misoprostol
Misoprostol, (11alpha,13E)-Isomer
Misoprostol, (11alpha,13E,16R)-Isomer
Misoprostol, (11alpha,13Z)-(+-)-Isomer
Misoprostol, (11alpha.13E,16S)-Isomer
Misoprostol, (11beta,13E)-(+-)-Isomer
Misoprostol, (11beta,13E,16R)-Isomer
Misoprostol, (11beta,13E,16S)-Isomer
Novo Misoprostol
Novo-Misoprostol
SC 29333
SC 30249
SC-29333
SC-30249
SC29333
SC30249
Molecular FormulaC22H38O5
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCCCCC(C)(CC=CC1C(CC(=O)C1CCCCCCC(=O)OC)O)O
InChIInChI=1S/C22H38O5/c1-4-5-14-22(2,26)15-10-12-18-17(19(23)16-20(18)24)11-8-6-7-9-13-21(25)27-3/h10,12,17-18,20,24,26H,4-9,11,13-16H2,1-3H3/b12-10+/t17-,18-,20-,22?/m1/s1
InChIKeyOJLOPKGSLYJEMD-URPKTTJQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.6mg/mL
Water-soluble
1.64e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Misoprostol CAS 103601-27-0: Procurement-Grade Synthetic Prostaglandin E1 Analog for Multi-Indication Research and Formulation


Misoprostol (CAS 103601-27-0; also indexed as 59122-46-2) is a synthetic prostaglandin E1 (PGE1) methyl ester analog [1]. This small molecule (molecular formula C22H38O5; molecular weight 382.5) acts as an agonist at prostaglandin E2 receptor subtypes, primarily EP2 and EP3 [2]. Originally developed and FDA-approved in 1988 for the prevention of NSAID-induced gastric ulcers, its pharmacological profile—encompassing gastric antisecretory, cytoprotective, and uterotonic activities—has established it as a critical tool in biomedical research and a widely utilized pharmaceutical agent [3][4].

Misoprostol CAS 103601-27-0: Why Assay Outcomes and Clinical Endpoints Preclude Direct Substitution by Other Prostaglandin Analogs


Despite belonging to the prostaglandin analog class, misoprostol exhibits a unique receptor binding profile, metabolic stability, and route-dependent pharmacokinetic behavior that renders it functionally distinct from other prostaglandins like dinoprostone (PGE2), gemeprost, or carbetocin [1]. Simple in-class substitution fails because these agents differ markedly in their EP receptor subtype selectivity, which governs downstream signaling pathways and resultant pharmacodynamic effects [2]. Furthermore, the degree and consistency of drug absorption are exquisitely sensitive to both formulation integrity and the route of administration, with misoprostol's stability profile under acidic conditions and its variable bioavailability across oral, sublingual, vaginal, and buccal routes directly impacting its efficacy and side effect burden [3][4]. Therefore, selecting a specific agent, and even a specific formulation, is not a trivial interchange but a critical determinant of experimental reproducibility and clinical outcome.

Quantitative Comparative Evidence for Misoprostol (CAS 103601-27-0) Against In-Class Analogs


Receptor Binding Selectivity: Misoprostol's EP3 Affinity Versus Other EP Subtypes and Receptors

Misoprostol demonstrates a clear selectivity hierarchy for prostaglandin E (EP) receptors. Its highest affinity is for the EP3-III receptor subtype, with a Ki of 0.319 µM, which is over 100-fold more potent than its binding to the EP1 receptor (Ki = 35.675 µM) [1][2]. This profile (EP3 > EP2 > EP4 > EP1) contrasts with natural PGE2, which has a more balanced affinity profile, and other synthetic analogs like Sulprostone (EP3 > EP1) or Butaprost (selective EP2 agonist) [3][4]. Furthermore, misoprostol demonstrates functional selectivity, exhibiting minimal binding to other prostanoid receptor families (DP, FP, IP, TP), with Ki values all exceeding 100 µM [1][2].

Prostaglandin Receptor Pharmacology Drug Selectivity Signal Transduction

Second-Trimester Medical Abortion Efficacy: Misoprostol 400µg vs. Gemeprost

In a randomized controlled trial directly comparing regimens for second-trimester termination of pregnancy, intravaginal misoprostol 400 µg administered at 4-hour intervals demonstrated significantly higher efficacy than intravaginal gemeprost 1 mg [1][2]. The incidence of successful abortion within 48 hours was 92.5% for the misoprostol 400 µg group compared to 74.4% for the gemeprost group (p=0.037) [1][2]. Additionally, the misoprostol 400 µg group exhibited a lower incidence of diarrhea (10.0%) compared to the gemeprost group (38.5%; p=0.004) [1][2].

Medical Abortion Comparative Efficacy Reproductive Health

Cervical Ripening and Labor Induction: Maternal Safety of Misoprostol vs. Dinoprostone

An individual participant data (IPD) meta-analysis of eight randomized controlled trials, encompassing 4,180 women, compared low-dose vaginal misoprostol to vaginal dinoprostone (PGE2) for induction of labor (IOL) [1]. While the rate of vaginal birth was comparable between the two agents, the analysis found that low-dose vaginal misoprostol was associated with a significantly lower rate of composite adverse maternal outcomes (adjusted Odds Ratio [aOR] 0.80, 95% Confidence Interval [CI] 0.65-0.98, P = 0.03) [1].

Obstetrics Labor Induction Drug Safety

Bioavailability: Sublingual vs. Oral Route Pharmacokinetics

The route of administration critically impacts misoprostol's pharmacokinetic profile. A comparative study evaluating the relative bioavailability of misoprostol formulations found that sublingual administration yields a 20-30% higher overall bioavailability and a 50% higher peak plasma concentration (Cmax) compared to the oral route [1]. This difference is attributed to the avoidance of first-pass hepatic metabolism.

Pharmacokinetics Drug Delivery Bioavailability

Gastric Ulcer Healing: Misoprostol 100µg vs. Placebo

In a multicenter, randomized, double-blind, placebo-controlled trial for the healing of endoscopically-proven benign gastric ulcers, misoprostol 100 µg administered four times daily (q.i.d.) was superior to placebo [1]. At eight weeks, the gastric ulcer healing rate was 62.0% in the misoprostol 100 µg group, compared to 44.7% in the placebo group (p<0.05) [1]. A lower dose of 25 µg q.i.d. was not statistically significantly better than placebo, achieving a 50.0% healing rate [1].

Gastroenterology Ulcer Healing Cytoprotection

Recommended Research and Industrial Applications for Misoprostol (CAS 103601-27-0) Based on Quantitative Evidence


Prostaglandin Receptor Pharmacology: Studies on EP3-Mediated Signaling

Misoprostol is a preferred tool compound for investigating EP3 receptor pharmacology due to its characterized selectivity profile (Ki for EP3 = 0.319 µM, which is 112-fold greater than for EP1) and its functional activity in tissues with high EP3 expression, such as the vas deferens (EC50 = 4.3 nM) [1][2]. Its minimal cross-reactivity with DP, FP, IP, and TP receptors (Ki >100 µM) reduces off-target effects in complex biological systems, making it a more specific probe than the natural ligand PGE2 [1][2].

Obstetric and Gynecological Intervention Models: Uterotonic Agent Comparison

Misoprostol serves as a key comparator or standard-of-care agent in preclinical and clinical models of labor induction and postpartum hemorrhage. Its established efficacy and safety profile, demonstrated by an aOR of 0.80 for adverse maternal outcomes versus dinoprostone in a large IPD meta-analysis, makes it a critical reference point for evaluating new uterotonic agents or delivery systems [3].

Gastrointestinal Cytoprotection and NSAID-Induced Ulcer Prophylaxis Studies

Misoprostol remains the gold standard for inducing gastric cytoprotection in animal models and clinical studies involving NSAID-induced gastrointestinal injury. Its potency is exemplified by an ED50 of 0.31 µg/kg for inhibiting ethanol-induced gastric lesion formation in rats [1][2]. This application is directly tied to its proven efficacy in a human trial, where a dose of 100 µg q.i.d. significantly improved gastric ulcer healing rates (62.0% vs 44.7% with placebo) [4].

Pharmaceutical Development: Optimizing Routes of Administration and Formulation

Misoprostol is an ideal model compound for studying the impact of drug delivery routes on bioavailability. The documented 20-30% higher bioavailability and 50% higher Cmax of the sublingual route compared to the oral route provides a quantifiable benchmark for developing and evaluating novel formulations, such as fast-dissolving tablets, films, or sustained-release vaginal inserts, aimed at improving therapeutic outcomes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Misoprostol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.